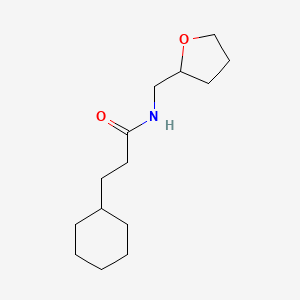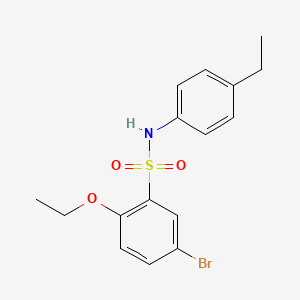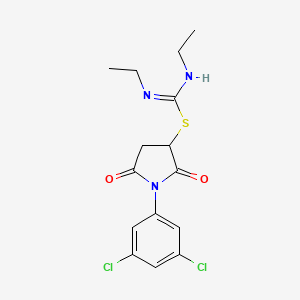
1-(3,4-dinitrophenyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dinitrophenyl)indoline, commonly known as DNPI, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 284.24 g/mol. DNPI is a derivative of indoline and contains two nitro groups and a phenyl ring. This compound is known for its ability to act as a fluorescent probe in various biochemical and physiological experiments.
Mecanismo De Acción
DNPI acts as a fluorescent probe by binding to proteins or other molecules of interest. When excited by light of a specific wavelength, DNPI emits light of a different wavelength, allowing for the detection of the molecule of interest. The mechanism of action of DNPI is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy between two fluorescent molecules.
Biochemical and Physiological Effects:
DNPI has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DNPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DNPI has been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNPI in lab experiments is its ability to act as a fluorescent probe. This allows for the detection of molecules of interest with high sensitivity and specificity. Additionally, DNPI is relatively easy to synthesize and has a high purity. However, one limitation of using DNPI is that it may interfere with the activity of the molecule of interest, particularly if it binds irreversibly. Additionally, DNPI may have toxic effects on cells at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving DNPI. One area of interest is the development of new fluorescent probes based on DNPI that can be used to detect specific molecules or cellular processes. Another area of interest is the investigation of the antioxidant properties of DNPI and its potential therapeutic applications. Additionally, the use of DNPI in drug discovery and development may be an area of future research, particularly in the development of new cancer therapies.
Métodos De Síntesis
DNPI can be synthesized by the reaction of 3,4-dinitrobenzaldehyde with indoline in the presence of a base such as sodium methoxide. The reaction yields DNPI as a yellow crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
DNPI has been widely used as a fluorescent probe in various biochemical and physiological experiments. It has been used to study the binding of ligands to proteins, the localization of proteins in cells, and the detection of reactive oxygen species. DNPI has also been used to study the effects of drugs on cells and to investigate the mechanisms of drug action.
Propiedades
IUPAC Name |
1-(3,4-dinitrophenyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-16(19)13-6-5-11(9-14(13)17(20)21)15-8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSPRNQQSHQXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4953737.png)
![methyl 4-[(4-{5-[(cyclopropylcarbonyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4953738.png)
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)

![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![1-(2-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4953770.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4953818.png)

![4-(2-fluorobenzyl)-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4953823.png)
